3-Nitrophenylguanidine Nitrate

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

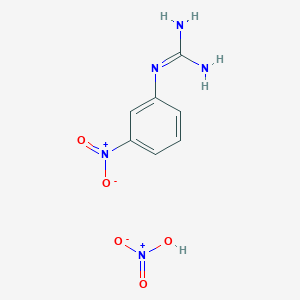

Structure

3D Structure of Parent

特性

IUPAC Name |

nitric acid;2-(3-nitrophenyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O2.HNO3/c8-7(9)10-5-2-1-3-6(4-5)11(12)13;2-1(3)4/h1-4H,(H4,8,9,10);(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBYYPCNNGNGURO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])N=C(N)N.[N+](=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60618266 | |

| Record name | Nitric acid--N''-(3-nitrophenyl)guanidine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60618266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142992-99-2 | |

| Record name | Nitric acid--N''-(3-nitrophenyl)guanidine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60618266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Nitrophenylguanidine Nitrate (CAS 142992-99-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of 3-Nitrophenylguanidine Nitrate. The information is intended to support research and development activities in medicinal chemistry and drug discovery, with a focus on its role as a key intermediate in the synthesis of targeted therapeutics.

Core Properties

This compound is a chemical intermediate, appearing as a light orange to light tan or off-white solid.[1] It is primarily utilized in the synthesis of more complex molecules, particularly in the development of kinase inhibitors.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 142992-99-2 | [1][2][3] |

| Alternate CAS Number | 24067-13-8 | [4] |

| Molecular Formula | C₇H₉N₅O₅ | [1] |

| Molecular Weight | 243.18 g/mol | [1][2][3] |

| Appearance | Light orange to light tan solid; Off-white solid | [1] |

| Melting Point | 218-221 °C | [1] |

| Solubility | Slightly soluble in DMSO and Methanol | [1] |

| Storage Conditions | Hygroscopic, store at -20°C under an inert atmosphere | [1] |

Chemical Structure and Identifiers

-

IUPAC Name: N-(3-nitrophenyl)guanidine;nitric acid

-

Synonyms: N-(3-Nitrophenyl)guanidine Mononitrate, 1-(3-nitrophenyl)guanidine nitrate[1][2]

-

InChI: InChI=1S/C7H8N4O2.HNO3/c8-7(9)10-5-2-1-3-6(4-5)11(12)13;2-1(3)4/h1-4H,(H4,8,9,10);(H,2,3,4)

-

SMILES: C1=CC(=CC(=C1)--INVALID-LINK--[O-])NC(=N)N.C(=O)(O)[O-]

Synthesis and Experimental Protocols

This compound is a key building block in the synthesis of various pharmaceutical compounds, most notably as a precursor to kinase inhibitors such as Imatinib.[5] The synthesis generally involves the reaction of a substituted aniline with a source of guanidine.

Representative Synthesis of this compound

The following is a representative experimental protocol for the synthesis of this compound, based on analogous procedures for the synthesis of substituted guanidines. This protocol is provided for informational purposes and should be adapted and optimized by qualified personnel.

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

-

3-Nitroaniline

-

Cyanamide (50% aqueous solution)

-

Concentrated Nitric Acid (65-70%)

-

Water

-

Sodium Hydroxide solution (for neutralization)

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-nitroaniline and a 50% aqueous solution of cyanamide in water.

-

Acid Addition: While stirring, slowly add concentrated nitric acid to the mixture. The addition should be done cautiously to control the exothermic reaction.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC is recommended).

-

Work-up: Cool the reaction mixture to room temperature. Slowly neutralize the mixture with a sodium hydroxide solution until a precipitate forms.

-

Isolation: Collect the crude product by vacuum filtration and wash with cold water.

-

Purification: Recrystallize the crude product from a suitable solvent such as ethanol to obtain pure this compound.

Applications in Drug Development

The primary application of this compound is as a crucial intermediate in the synthesis of pharmacologically active molecules, particularly cyclin-dependent kinase (CDK) inhibitors.[1] These compounds are of significant interest in oncology for their potential to act as antitumor agents.

Role as a Precursor to Kinase Inhibitors

This compound serves as a key building block for the synthesis of N-thiazolpyrimidinyl-N-phenylamines, a class of compounds that have been investigated as specific cyclin-dependent kinase inhibitors.[1] The guanidine moiety of the molecule is reactive and allows for the construction of more complex heterocyclic systems.

Caption: General pathway to kinase inhibitors.

Experimental Protocols for Biological Evaluation

Given that this compound is an intermediate, it is not typically evaluated for direct biological activity. However, the final compounds synthesized from it are potent kinase inhibitors and are assessed using various biochemical and cellular assays. The following is a general protocol for a widely used kinase assay.

General Protocol for Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol provides a general workflow for assessing the inhibitory activity of a compound against a target kinase using the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction.

Experimental Workflow:

Caption: Workflow for ADP-Glo™ Kinase Assay.

Materials:

-

Purified target kinase

-

Kinase-specific substrate

-

ATP

-

Test compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Multi-well plates (white, opaque)

-

Luminometer

Procedure:

-

Prepare Reagents: Prepare the kinase, substrate, ATP, and test compound dilutions in the appropriate kinase buffer.

-

Set up Kinase Reaction: In a multi-well plate, add the kinase, substrate, and test compound at various concentrations.

-

Initiate Reaction: Start the kinase reaction by adding ATP. Include controls for 100% activity (no inhibitor) and 0% activity (no kinase).

-

Incubate: Incubate the reaction plate at room temperature for the optimized reaction time (e.g., 60 minutes).

-

Terminate Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Detect ADP: Add Kinase Detection Reagent to each well to convert the ADP generated to ATP and initiate a luciferase-based reaction that produces light. Incubate for 30-60 minutes at room temperature.

-

Measure Luminescence: Read the luminescence signal using a plate-reading luminometer.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Safety and Handling

-

General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Hazards of Related Compounds: Guanidine nitrate is an oxidizer and can intensify fire. It is also harmful if swallowed and causes serious eye irritation.[6] Nitro compounds can be flammable solids.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. As it is hygroscopic, storage under an inert atmosphere is recommended.[1]

Disclaimer: This guide is for informational purposes only and does not constitute a comprehensive safety manual. Users should consult relevant safety data sheets for the reagents used and perform a thorough risk assessment before conducting any experimental work.

References

An In-depth Technical Guide to the Physical Properties of 3-Nitrophenylguanidine Nitrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 3-Nitrophenylguanidine Nitrate, a compound of interest in pharmaceutical research and development. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering meticulously compiled data and methodologies to support further investigation and application of this compound.

Core Physical Properties

This compound is an organic compound that presents as a solid at room temperature. Its chemical structure, characterized by the presence of a nitrophenyl group attached to a guanidine core and paired with a nitrate salt, dictates its distinct physical characteristics.

Quantitative Data Summary

The key physical properties of this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₉N₅O₅ | [1] |

| Molecular Weight | 243.18 g/mol | [2] |

| Melting Point | 218-221 °C | [1] |

| Appearance | Light Orange to Light Tan Solid / Off-White Solid | [1] |

| Solubility | Slightly soluble in DMSO and Methanol | [1] |

Experimental Protocols

Melting Point Determination

The melting point of a solid organic compound is a critical indicator of its purity. A sharp melting range typically suggests a high degree of purity, while a broad melting range often indicates the presence of impurities.

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small amount of the finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block and a thermometer or a digital temperature sensor. The sample is positioned adjacent to the temperature sensor to ensure accurate measurement.

-

Heating and Observation: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as it approaches the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire solid has transitioned to a liquid is recorded as the completion of melting. The range between these two temperatures constitutes the melting point range.[3][4][5][6]

Solubility Assessment

Solubility is a crucial parameter for drug development, influencing bioavailability and formulation strategies. The solubility of this compound has been qualitatively described as "slightly soluble" in dimethyl sulfoxide (DMSO) and methanol. A quantitative determination can be achieved through the following method.

Methodology: Shake-Flask Method

-

Equilibrium Saturation: An excess amount of this compound is added to a known volume of the solvent (e.g., DMSO or Methanol) in a sealed flask.

-

Agitation: The flask is agitated at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: The saturated solution is carefully separated from the excess solid by centrifugation followed by filtration through a non-reactive filter (e.g., a 0.45 µm PTFE syringe filter).

-

Concentration Analysis: The concentration of this compound in the clear, saturated filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry. The measured concentration represents the solubility of the compound in the specific solvent at that temperature.[7][8]

Structure-Property Relationship

The physical properties of this compound are intrinsically linked to its molecular structure. The following diagram illustrates this relationship.

Caption: Relationship between the molecular structure and physical properties of this compound.

References

- 1. This compound CAS#: 142992-99-2 [amp.chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. byjus.com [byjus.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. pennwest.edu [pennwest.edu]

- 6. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 7. researchgate.net [researchgate.net]

- 8. lup.lub.lu.se [lup.lub.lu.se]

An In-depth Technical Guide to the Solubility of 3-Nitrophenylguanidine Nitrate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for 3-Nitrophenylguanidine Nitrate in organic solvents. Due to a scarcity of precise quantitative data in publicly accessible literature, this document focuses on presenting the existing qualitative information, offering insights based on the solubility of structurally related compounds, and providing a detailed experimental protocol for researchers to determine solubility in their own laboratory settings.

Introduction

This compound is a compound of interest in various chemical and pharmaceutical research areas. Understanding its solubility in different organic solvents is crucial for its synthesis, purification, formulation, and application in drug development and other fields. The polarity introduced by the nitro group and the guanidine nitrate moiety suggests a nuanced solubility profile, with expected miscibility in polar solvents.

Currently, the available literature provides limited quantitative solubility data for this compound. Chemical suppliers note its slight solubility in dimethyl sulfoxide (DMSO) and methanol[1][2]. This guide aims to consolidate this information and provide a practical framework for researchers to conduct their own solubility assessments.

Physicochemical Properties and Qualitative Solubility

A summary of the key physicochemical properties and the reported qualitative solubility of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₇H₉N₅O₅ | [1] |

| Molecular Weight | 243.18 g/mol | [3] |

| Melting Point | 218-221 °C | [1][2] |

| Appearance | Light Orange to Light Tan Solid | [1][2] |

| Solubility in DMSO | Slightly soluble | [1][2] |

| Solubility in Methanol | Slightly soluble | [1][2] |

Comparative Solubility Data of Guanidine Nitrate

To provide a frame of reference, Table 2 presents quantitative solubility data for the related compound, guanidine nitrate, in several organic solvents. This data, obtained through the gravimetric method, can offer researchers an initial estimate for solvent screening[4].

| Solvent | Temperature (K) | Mole Fraction Solubility (x₁) |

| Methanol | 278.15 | 0.0458 |

| 288.15 | 0.0632 | |

| 298.15 | 0.0856 | |

| 308.15 | 0.1145 | |

| 318.15 | 0.1512 | |

| Ethanol | 278.15 | 0.0152 |

| 288.15 | 0.0208 | |

| 298.15 | 0.0283 | |

| 308.15 | 0.0385 | |

| 318.15 | 0.0521 | |

| n-Propanol | 278.15 | 0.0068 |

| 288.15 | 0.0093 | |

| 298.15 | 0.0127 | |

| 308.15 | 0.0172 | |

| 318.15 | 0.0232 | |

| Acetone | 278.15 | 0.0011 |

| 288.15 | 0.0015 | |

| 298.15 | 0.0021 | |

| 308.15 | 0.0029 | |

| 318.15 | 0.0040 |

Data adapted from a study on the solubility of guanidine nitrate[4].

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric method, a common and reliable technique for determining the solubility of a solid compound in a liquid solvent[4].

4.1. Materials and Equipment

-

This compound (solute)

-

Selected organic solvents

-

Analytical balance (readability ± 0.1 mg)

-

Thermostatic water bath with temperature control (± 0.1 K)

-

Jacketed glass vessel

-

Magnetic stirrer and stir bars

-

Temperature sensor

-

Syringe with a filter (pore size appropriate to prevent passage of solid)

-

Pre-weighed vials

4.2. Experimental Procedure

-

Preparation: Add an excess amount of this compound to a known mass of the chosen organic solvent in the jacketed glass vessel.

-

Equilibration: Place the vessel in the thermostatic water bath set to the desired temperature. Stir the mixture continuously to facilitate dissolution and ensure the system reaches equilibrium. The time to reach equilibrium should be determined experimentally but is typically several hours.

-

Sampling: Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe fitted with a filter to avoid drawing any solid particles.

-

Mass Determination: Transfer the collected sample into a pre-weighed vial and record the total mass of the vial and the saturated solution.

-

Solvent Evaporation: Place the vial in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

-

Final Mass Measurement: Once all the solvent has evaporated, cool the vial to room temperature in a desiccator and weigh it to determine the mass of the dissolved this compound.

-

Calculation: The mole fraction solubility (x₁) can be calculated using the following equation:

x₁ = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]

where:

-

m₁ is the mass of the dissolved this compound

-

M₁ is the molar mass of this compound

-

m₂ is the mass of the solvent

-

M₂ is the molar mass of the solvent

-

4.3. Data Validation

To ensure the accuracy of the results, it is recommended to repeat the measurement at each temperature at least three times and report the average value.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the gravimetric method for determining solubility.

Caption: Gravimetric Method Workflow for Solubility Determination.

Conclusion

References

An In-depth Technical Guide to the Role of 3-Nitrophenylguanidine Nitrate in Organic Reactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action and applications of 3-Nitrophenylguanidine Nitrate in organic synthesis. The document details its primary role as a guanidinylating reagent in the construction of complex molecules and explores the potential catalytic activity of the guanidine functional group.

Core Application: Reagent in Heterocyclic Synthesis

This compound is a key building block in the synthesis of various nitrogen-containing heterocyclic compounds. Its primary function is to introduce a guanidine moiety, which can then undergo cyclization reactions to form rings. A prominent example of its application is in the synthesis of pyrimidine derivatives, which are core structures in many pharmaceutically active compounds.

1.1. Synthesis of Pyrimidine Derivatives: A Case Study in Imatinib Intermediate Synthesis

A structurally similar compound, 2-methyl-5-nitrophenylguanidine nitrate, is utilized in the synthesis of an intermediate for the anticancer drug Imatinib. The reaction mechanism and protocol are directly analogous to how this compound would be used. The process involves the condensation of the guanidine derivative with a β-ketoenamine.

Experimental Protocol: Synthesis of N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)pyrimidin-2-amine [1]

This protocol describes the synthesis of a key intermediate for Imatinib, which is analogous to reactions involving this compound.

-

Materials:

-

3-dimethylamino-1-(3-pyridyl)-2-propen-1-one (52.8 g)

-

2-methyl-5-nitrophenylguanidine nitrate (77.16 g)

-

Ethanol (300 ml)

-

Potassium hydroxide (KOH) (19.44 g)

-

Isopropanol (50 ml)

-

Water

-

-

Procedure:

-

Dissolve 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one in ethanol in a three-necked flask with stirring until complete dissolution.

-

Add 2-methyl-5-nitrophenylguanidine nitrate to the solution.

-

Add potassium hydroxide to the reaction mixture.

-

Heat the mixture to reflux and maintain for 18 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture by suction and wash the filter cake with isopropanol.

-

Wash the filter cake with water until the filtrate is neutral and colorless.

-

Dry the resulting solid to obtain the product.

-

Quantitative Data:

| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Time (h) | Product Yield (%) | Product Appearance |

| 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one | 2-methyl-5-nitrophenylguanidine nitrate | KOH | Ethanol | 18 | 86.87 | Yellow-white solid |

Logical Workflow for Pyrimidine Synthesis:

Mechanism of Action: Guanidinylation in Pyrimidine Formation

In the synthesis of pyrimidines, this compound acts as a nucleophile. The reaction proceeds through a condensation mechanism followed by cyclization.

Signaling Pathway of Pyrimidine Ring Formation:

Potential Catalytic Role of the Guanidine Moiety

While primarily used as a reagent, the guanidine functional group within 3-nitrophenylguanidine possesses the characteristics of an organocatalyst. Guanidines are strong organic bases and their protonated forms, guanidinium ions, are effective hydrogen bond donors. This dual functionality allows them to catalyze a variety of organic reactions, including the Henry (nitroaldol) and Michael addition reactions.

3.1. General Mechanism of Guanidine Catalysis

In a typical catalytic cycle, the guanidine base deprotonates a pronucleophile, forming a nucleophile and a protonated guanidinium ion. The guanidinium ion can then activate an electrophile, often a carbonyl compound, through hydrogen bonding, bringing the nucleophile and electrophile in close proximity and lowering the activation energy of the reaction.

Experimental Data for Guanidine-Catalyzed Reactions (General Examples):

| Reaction Type | Catalyst Type | Pronucleophile | Electrophile | Diastereoselectivity (syn/anti) | Enantioselectivity (% ee) | Reference |

| Henry Reaction | Axially Chiral Guanidine | Nitroalkane | Aldehyde | up to 95:5 | up to 94 | --INVALID-LINK-- |

| Michael Addition | Axially Chiral Guanidine | 1,3-Dicarbonyl | Conjugated Nitroalkene | - | up to 99 | --INVALID-LINK-- |

Logical Diagram of a Guanidine-Catalyzed Henry Reaction:

References

Thermal Stability and Decomposition of 3-Nitrophenylguanidine Nitrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 3-Nitrophenylguanidine Nitrate. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document synthesizes information from closely related analogues, particularly guanidine nitrate and other nitroguanidine derivatives, to project its thermal behavior. This guide covers postulated decomposition pathways, generalized experimental protocols for thermal analysis, and comparative thermal stability data of related compounds. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the study and handling of this and similar energetic materials.

Introduction

This compound is a guanidine derivative containing a nitrophenyl substituent. The presence of both the guanidinium nitrate salt structure and an aromatic nitro group suggests that this compound may exhibit energetic properties and a complex thermal decomposition profile. Understanding the thermal stability of such compounds is critical for safe handling, storage, and for predicting their behavior under various thermal stresses. This guide aims to provide a detailed, albeit partially extrapolated, technical overview of its thermal characteristics.

Postulated Thermal Decomposition Pathway

The thermal decomposition of this compound is likely a multi-step process initiated by either the dissociation of the nitrate salt or the decomposition of the nitroaromatic group. Based on studies of guanidine nitrate and nitroaromatic compounds, a plausible decomposition pathway can be proposed.

The initial steps may involve the proton transfer from the guanidinium cation to the nitrate anion, leading to the formation of 3-nitrophenylguanidine and nitric acid. Subsequently, the decomposition could proceed through several routes, including the decomposition of nitric acid, which can act as an oxidizing agent, and the breakdown of the 3-nitrophenylguanidine moiety. The nitro group on the phenyl ring is expected to be a primary site for initial decomposition reactions, potentially leading to the formation of various gaseous products such as NOx, CO, CO2, and N2.

Caption: Postulated decomposition pathway for this compound.

Thermal Analysis Data

| Compound | Decomposition Onset (°C) | Peak Decomposition Temp (°C) | Heat of Decomposition (J/g) | Activation Energy (kJ/mol) | Reference |

| Guanidine Nitrate | ~210 | ~250-280 | ~1500-2000 | 137-199 | [1][2] |

| 1-Amino-2-nitroguanidinium Nitrate (ANGN) | ~148 | - | - | - | [3][4] |

| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Note: The values presented are approximate and can vary based on experimental conditions such as heating rate and atmosphere.

Experimental Protocols

The following are generalized experimental protocols for conducting thermal analysis of energetic materials like this compound using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal transitions, such as melting and decomposition temperatures, and to quantify the heat of decomposition.

Methodology:

-

A small sample of the material (typically 0.5-2.0 mg) is accurately weighed into a hermetically sealed aluminum or gold-plated copper pan.

-

An empty, sealed pan is used as a reference.

-

The sample and reference pans are placed in the DSC cell.

-

The cell is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min).

-

The sample is heated at a constant linear rate (e.g., 5, 10, or 20 °C/min) over a specified temperature range (e.g., from ambient to 400 °C).

-

The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

Exothermic peaks in the resulting DSC curve indicate decomposition events, from which the onset temperature, peak temperature, and enthalpy of decomposition can be determined.

Caption: Generalized workflow for Differential Scanning Calorimetry (DSC) analysis.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition kinetics by measuring the change in mass of the sample as a function of temperature.

Methodology:

-

A small sample of the material (typically 1-5 mg) is accurately weighed into a tared TGA pan (e.g., alumina or platinum).

-

The pan is placed onto the TGA balance mechanism within the furnace.

-

The furnace is purged with a controlled atmosphere (e.g., inert nitrogen or reactive air) at a constant flow rate.

-

The sample is heated at a constant linear rate (e.g., 10 °C/min) over a specified temperature range.

-

The mass of the sample is continuously recorded as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) provides information on the onset of decomposition, the temperature ranges of different decomposition stages, and the mass loss at each stage.

Caption: Generalized workflow for Thermogravimetric Analysis (TGA).

Conclusion

While direct experimental data on the thermal stability and decomposition of this compound is scarce, a reasonable approximation of its behavior can be inferred from the analysis of related compounds. It is anticipated to be an energetic material with a complex decomposition pathway initiated by either salt dissociation or nitro group chemistry. The provided generalized experimental protocols for DSC and TGA serve as a starting point for researchers wishing to characterize this and similar materials. Further experimental investigation is necessary to fully elucidate the thermal properties and decomposition mechanism of this compound.

References

- 1. energetics.chm.uri.edu [energetics.chm.uri.edu]

- 2. Thermal decomposition characteristics and thermokinetics of guanidine nitrate [journal.buct.edu.cn]

- 3. mdpi.com [mdpi.com]

- 4. Unraveling the Intrinsic Mechanisms Controlling the Variations in Density, Sensitivity, and Thermal Decomposition of Typical Nitroguanidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of 3-Nitrophenylguanidine Nitrate in the Synthesis of Potent Kinase Inhibitors

An In-depth Technical Guide for Researchers and Drug Development Professionals

The guanidinium group, characterized by its planarity, high basicity, and ability to form multiple hydrogen bonds, is a privileged scaffold in medicinal chemistry. Its incorporation into small molecules has led to the development of numerous potent and selective enzyme inhibitors. Among these, 3-Nitrophenylguanidine Nitrate emerges as a key precursor in the synthesis of a class of kinase inhibitors with significant therapeutic potential. This technical guide provides a comprehensive overview of the synthesis, quantitative biological data, and relevant signaling pathways associated with kinase inhibitors derived from this versatile starting material.

From Precursor to Potent Inhibitor: The Synthetic Pathway

The primary utility of 3-nitrophenylguanidine and its nitrate salt in kinase inhibitor synthesis lies in its role as a building block for constructing substituted aminopyrimidine scaffolds. These scaffolds are central to a variety of kinase inhibitors that target the ATP-binding site of the enzyme.

A key class of kinase inhibitors synthesized from a 3-nitrophenylguanidine precursor are the N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines. These compounds have demonstrated significant inhibitory activity against several Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle and transcription.

Experimental Protocol: Synthesis of N-(3-nitrophenyl)-4-(thiazol-5-yl)pyrimidin-2-amine

The synthesis of N-(3-nitrophenyl)-4-(thiazol-5-yl)pyrimidin-2-amine can be achieved through a multi-step process. The initial step involves the preparation of N-(3-nitrophenyl)guanidine nitrate from 3-nitroaniline.

Step 1: Synthesis of N-(3-nitrophenyl)guanidine Nitrate

-

Materials: 3-Nitroaniline, Cyanamide, Concentrated Hydrochloric Acid, Water, Sodium Hydroxide, Ethanol.

-

Procedure:

-

Dissolve 3-nitroaniline (1.0 equivalent) in a minimal amount of water containing concentrated hydrochloric acid to form the hydrochloride salt.

-

To this solution, add an aqueous solution of cyanamide (1.2 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to 80-90°C and stir for 3-4 hours.

-

After cooling the reaction mixture, neutralize it with a sodium hydroxide solution to precipitate the N-(3-nitrophenyl)guanidine.

-

Filter the solid, wash it with cold water, and recrystallize from ethanol to obtain the pure product. The nitrate salt can be formed by subsequent treatment with nitric acid.

-

Step 2: Synthesis of a Thiazole Intermediate (e.g., 3-(dimethylamino)-1-(thiazol-5-yl)prop-2-en-1-one)

This intermediate provides the thiazole moiety of the final compound. Its synthesis can be achieved through various routes, often starting from a substituted thiazole.

Step 3: Condensation to form the Pyrimidine Ring

-

Materials: N-(3-nitrophenyl)guanidine, 3-(dimethylamino)-1-(thiazol-5-yl)prop-2-en-1-one, Sodium Ethoxide, Anhydrous Ethanol.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve N-(3-nitrophenyl)guanidine (1.0 equivalent) and 3-(dimethylamino)-1-(thiazol-5-yl)prop-2-en-1-one (1.0 equivalent) in anhydrous ethanol.

-

Add a solution of sodium ethoxide in ethanol (1.1 equivalents) to the reaction mixture.

-

Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography.

-

Upon completion, cool the reaction mixture and isolate the precipitated product by filtration.

-

Wash the solid with cold ethanol and dry under vacuum to yield N-(3-nitrophenyl)-4-(thiazol-5-yl)pyrimidin-2-amine.

-

A closely related synthetic route is employed in the industrial production of an intermediate for the blockbuster anti-cancer drug, Imatinib. This process utilizes 2-methyl-5-nitrophenyl guanidine nitrate, highlighting the industrial relevance of nitrophenylguanidine derivatives in the synthesis of kinase inhibitors.

Quantitative Analysis of Kinase Inhibitory Activity

Derivatives of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine have been extensively studied for their ability to inhibit various protein kinases. The presence of the 3-nitrophenyl group has been shown to contribute significantly to the potency of these inhibitors against CDKs.

| Compound ID | Target Kinase | IC50 (nM) | Ki (nM) | Reference |

| Ia | CDK9/cyclin T1 | - | 1 | [1][2] |

| CDK1/cyclin B | - | 3 | [1][2] | |

| CDK2/cyclin A | - | 6 | [1][2] | |

| CDK7/cyclin H | - | 130 | [1][2] | |

| 12u | CDK9/cyclin T1 | 7 | - | [1][2] |

| CDK2/cyclin A | >600 | 568 | [1][2] |

Table 1: In vitro inhibitory activity of N-(3-nitrophenyl)-4-(thiazol-5-yl)pyrimidin-2-amine (Ia) and a related selective CDK9 inhibitor (12u).[1][2]

The data clearly indicates that the compound bearing the 3-nitrophenyl substituent (Ia) is a potent pan-CDK inhibitor, with nanomolar activity against CDK9, CDK1, and CDK2.[1][2] This broad-spectrum activity can be modulated through further chemical modifications to achieve greater selectivity, as demonstrated by compound 12u, which shows over 80-fold selectivity for CDK9 over CDK2.[1][2]

Targeted Signaling Pathway: The Cell Cycle and Cyclin-Dependent Kinases

Cyclin-Dependent Kinases are a family of serine/threonine kinases that act as master regulators of the cell cycle. Their sequential activation, driven by binding to their regulatory cyclin subunits, ensures the orderly progression through the different phases of cell division (G1, S, G2, and M). In many cancers, the CDK signaling pathway is dysregulated, leading to uncontrolled cell proliferation. Therefore, inhibiting CDKs is a validated therapeutic strategy in oncology.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of CDK Inhibitors Utilizing 3-Nitrophenylguanidine Nitrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of a key aminopyrimidine intermediate for Cyclin-Dependent Kinase (CDK) inhibitors, utilizing 3-Nitrophenylguanidine Nitrate as a primary building block. The core of this synthetic approach is a cyclocondensation reaction to form the 2-aminopyrimidine scaffold, a common feature in many potent CDK inhibitors. While a direct, published protocol for this specific starting material in CDK inhibitor synthesis is not prevalent, this guide extrapolates from established methodologies for analogous guanidine-based syntheses. The protocols provided herein are intended as a foundational guide for research and development.

Introduction to CDK Inhibition and the Role of 2-Aminopyrimidines

Cyclin-dependent kinases (CDKs) are a family of protein kinases that play a crucial role in regulating the cell cycle, transcription, and other fundamental cellular processes.[1] Dysregulation of CDK activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[1] A significant class of CDK inhibitors, including approved drugs like Palbociclib and Ribociclib, feature a 2-aminopyrimidine core scaffold. This structural motif is instrumental in their binding to the ATP-binding pocket of CDKs.

The synthesis of these 2-aminopyrimidine cores often involves the condensation of a guanidine derivative with a β-dicarbonyl compound or its synthetic equivalent. This document outlines a proposed synthetic route and detailed protocols for using this compound in such a capacity, providing a pathway to novel CDK inhibitor candidates.

Proposed Synthetic Pathway

The proposed multi-step synthesis focuses on the creation of a versatile 2-(3-aminoanilino)pyrimidine intermediate, which can be further elaborated to generate a library of potential CDK inhibitors.

Scheme 1: Overall Synthetic Route

Data Presentation

The following tables provide a template for recording and presenting quantitative data for the proposed synthetic pathway.

Table 1: Reactant and Product Data for the Synthesis of 2-(3-Nitroanilino)-4-phenylpyrimidine (Intermediate 2)

| Compound | Molecular Weight ( g/mol ) | Moles (mmol) | Mass (g) | Volume (mL) | Yield (%) |

| This compound | 243.18 | - | - | - | - |

| 1-phenylprop-2-en-1-one | 132.16 | - | - | - | - |

| Potassium Carbonate | 138.21 | - | - | - | - |

| n-Butanol | 74.12 | - | - | - | - |

| Product (Intermediate 2) | 278.28 | - | - | - | - |

Table 2: Characterization Data for Synthesized Intermediates

| Intermediate | Melting Point (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Mass Spec (m/z) | HPLC Purity (%) |

| 1 | 218-221 | Expected peaks | Expected peaks | Expected [M+H]⁺ | >95 |

| 2 | To be determined | Expected peaks | Expected peaks | Expected [M+H]⁺ | >95 |

| 3 | To be determined | Expected peaks | Expected peaks | Expected [M+H]⁺ | >95 |

| Final Product | To be determined | Expected peaks | Expected peaks | Expected [M+H]⁺ | >98 |

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all chemicals with care, consulting their Safety Data Sheets (SDS) before use.

Protocol 4.1: Preparation of this compound (Intermediate 1)

This protocol is adapted from the synthesis of a structurally similar compound, 2-methyl-5-nitrophenyl guanidine.[2]

Materials:

-

3-Nitroaniline

-

50% Cyanamide aqueous solution

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated Sodium Carbonate solution

-

Methanol

-

Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 3-nitroaniline (1.0 eq), 50% cyanamide aqueous solution (2.5 eq), and a 1:1 mixture of methanol and water.

-

Heat the mixture to 60-65 °C with stirring.

-

Slowly add concentrated hydrochloric acid (2.0 eq) dropwise to the reaction mixture.

-

Maintain the reaction at 60-65 °C for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature (20-25 °C).

-

Neutralize the mixture by slowly adding a saturated aqueous solution of sodium carbonate until the pH reaches 8.5-9.0, which will cause a yellow solid to precipitate.

-

Stir the mixture for an additional 30 minutes at room temperature.

-

Collect the solid product by vacuum filtration and wash the filter cake with cold water.

-

Dry the solid in a vacuum oven at 50 °C to obtain this compound.

Protocol 4.2: Synthesis of 2-(3-Nitroanilino)-4-phenylpyrimidine (Intermediate 2)

This cyclocondensation reaction is adapted from a general procedure for the preparation of 2-aminopyrimidine derivatives.[3]

Materials:

-

This compound (Intermediate 1)

-

(E)-3-(dimethylamino)-1-phenylprop-2-en-1-one (or a similar β-dicarbonyl equivalent)

-

Potassium Carbonate (K₂CO₃)

-

n-Butanol

Procedure:

-

To a solution of (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one (1.0 eq) in n-butanol, add this compound (1.2 eq) and potassium carbonate (2.0 eq).[3]

-

Heat the reaction mixture to reflux and stir overnight. Monitor the reaction progress by TLC.

-

Upon completion, cool the mixture to room temperature.

-

Pour the reaction mixture into cold water to precipitate the product.

-

Collect the solid by vacuum filtration, wash with water, and then with a small amount of cold n-butanol.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 4.3: Reduction of 2-(3-Nitroanilino)-4-phenylpyrimidine to 2-(3-Aminoanilino)-4-phenylpyrimidine (Intermediate 3)

This is a standard nitro group reduction.

Materials:

-

2-(3-Nitroanilino)-4-phenylpyrimidine (Intermediate 2)

-

Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) or Iron powder (Fe)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Sodium Hydroxide (NaOH) solution

-

Ethyl Acetate

Procedure:

-

Suspend 2-(3-Nitroanilino)-4-phenylpyrimidine (1.0 eq) in ethanol in a round-bottom flask.

-

Add Tin(II) Chloride Dihydrate (5.0 eq) to the suspension.

-

Heat the mixture to reflux and slowly add concentrated HCl.

-

Continue refluxing for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Cool the reaction mixture and neutralize it with a 2M NaOH solution until basic.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica gel.

Protocol 4.4: Example Functionalization - Amide Coupling

This protocol provides an example of how the amino group of Intermediate 3 can be further functionalized.

Materials:

-

2-(3-Aminoanilino)-4-phenylpyrimidine (Intermediate 3)

-

An appropriate acyl chloride or carboxylic acid

-

A coupling agent such as HATU or EDC/HOBt (if starting from a carboxylic acid)

-

A base such as Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

-

Dissolve 2-(3-Aminoanilino)-4-phenylpyrimidine (1.0 eq) in anhydrous DMF or DCM.

-

Add DIPEA (2.0-3.0 eq) to the solution.

-

If using an acyl chloride, cool the solution to 0 °C and add the acyl chloride (1.1 eq) dropwise.

-

If using a carboxylic acid, add the carboxylic acid (1.1 eq) and the coupling agent (e.g., HATU, 1.2 eq).

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC.

-

Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the final compound by column chromatography or recrystallization.

Visualizations

CDK4/6 Signaling Pathway

The following diagram illustrates the simplified signaling pathway involving CDK4/6 and the mechanism of action of CDK4/6 inhibitors. Mitogenic signals lead to the formation of the Cyclin D-CDK4/6 complex, which phosphorylates the Retinoblastoma (Rb) protein. This phosphorylation releases the E2F transcription factor, allowing for the transcription of genes required for the transition from the G1 to the S phase of the cell cycle.[4][5][6] CDK4/6 inhibitors block this phosphorylation step, thereby arresting the cell cycle.[5]

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. CN104341387A - Method for preparing N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine - Google Patents [patents.google.com]

- 3. Synthesis of 2-amino-4-pyrimidinones from resin-bound guanidines prepared using bis(allyloxycarbonyl)-protected triflylguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of N-thiazolpyrimidinyl-N-phenylamines using 3-Nitrophenylguanidine Nitrate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of N-thiazolpyrimidinyl-N-phenylamines, specifically focusing on the preparation of 4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine. This class of compounds holds significant interest in medicinal chemistry and drug discovery. The synthesis employs a convergent strategy, which involves the preparation of two key intermediates: 2-amino-4-methylthiazole-5-carbonitrile and N-(3-nitrophenyl)guanidine, derived from 3-nitrophenylguanidine nitrate. These intermediates are subsequently condensed to construct the target pyrimidine ring system.

Experimental Protocols

The synthesis is divided into three main stages:

-

Synthesis of Intermediate 1: N-(3-nitrophenyl)guanidine

-

Synthesis of Intermediate 2: 2-amino-4-methylthiazole-5-carbonitrile

-

Final Condensation to Yield 4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine

This protocol outlines the preparation of the guanidine intermediate from 3-nitroaniline.

Materials:

-

3-nitroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Cyanamide (aqueous solution)

-

Sodium Hydroxide (NaOH) solution

-

Ethanol

-

Cold water

Procedure:

-

Prepare a salt solution of 3-nitroaniline by dissolving it in an appropriate solvent and adding concentrated hydrochloric acid.

-

At room temperature, add an aqueous solution of cyanamide (1.2 equivalents) dropwise to the aniline salt solution.

-

Heat the reaction mixture to 80-90 °C and stir for 3-4 hours.

-

After heating, cool the reaction mixture.

-

Neutralize the mixture with a solution of sodium hydroxide to precipitate the N-(3-nitrophenyl)guanidine product.

-

Filter the resulting solid and wash it with cold water.

-

Recrystallize the crude product from ethanol to obtain pure N-(3-nitrophenyl)guanidine.

This protocol details the synthesis of the thiazole intermediate.

Materials:

-

1,1,3,3-tetramethoxypropane

-

Malononitrile

-

Thiourea

-

Ethanol

-

Concentrated Hydrochloric Acid (HCl)

-

Ice-water

Procedure:

-

In a suitable flask, dissolve 1,1,3,3-tetramethoxypropane (1.0 equivalent) in ethanol.

-

To this solution, add malononitrile (1.0 equivalent) and thiourea (1.1 equivalents).

-

Add a catalytic amount of concentrated hydrochloric acid to the mixture.

-

Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the cooled reaction mixture into ice-water to precipitate the product.

-

Filter and collect the solid 2-amino-4-methylthiazole-5-carbonitrile.

This final step involves the condensation of the two key intermediates to form the pyrimidine ring.[1]

Materials:

-

2-Amino-4-methylthiazole-5-carbonitrile (Intermediate 2)

-

N-(3-nitrophenyl)guanidine (Intermediate 1)

-

Sodium Ethoxide (NaOEt)

-

Anhydrous Ethanol (EtOH)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-4-methylthiazole-5-carbonitrile (1.0 equivalent) and N-(3-nitrophenyl)guanidine (1.0 equivalent) in anhydrous ethanol.[1]

-

Add a solution of sodium ethoxide in ethanol (1.1 equivalents) to the reaction mixture.[1]

-

Reflux the mixture, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and process it accordingly to isolate the final product. This may involve precipitation by adding water, followed by filtration and purification.

Data Presentation

(No quantitative data such as yields or melting points were provided in the source material. A template table is provided below for researchers to populate with their experimental results.)

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | Appearance |

| N-(3-nitrophenyl)guanidine | C₇H₈N₄O₂ | 180.17 | |||

| 2-amino-4-methylthiazole-5-carbonitrile | C₅H₅N₃S | 139.18 | |||

| 4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine | C₁₄H₁₂N₈O₂S | 356.36 |

Visualizations

Below are diagrams illustrating the synthetic workflow and the detailed chemical reaction pathway.

Caption: Synthetic workflow for 4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine.

Caption: Reaction scheme for the synthesis of the target compound.

References

Application Notes and Protocols for the Work-up and Purification of Products from 3-Nitrophenylguanidine Nitrate Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the work-up and purification of products synthesized from 3-nitrophenylguanidine nitrate. The protocols described herein are intended to serve as a guide and may require optimization based on the specific reaction and product characteristics.

Introduction

This compound is a versatile starting material in medicinal chemistry and materials science for the synthesis of various substituted guanidine derivatives. The guanidinium group's basicity and hydrogen-bonding capabilities make these compounds interesting for various applications. Proper work-up and purification are critical to obtaining the desired products in high purity. This document outlines common work-up procedures, followed by detailed purification protocols including crystallization and chromatography.

General Work-up Procedures

The initial work-up of a reaction involving this compound is designed to neutralize any acidic or basic reagents, remove inorganic salts, and isolate the crude product. The choice of work-up depends on the nature of the reaction solvent and the properties of the product.

Protocol for Aqueous Reaction Mixtures

This protocol is suitable for reactions performed in aqueous or water-miscible solvents.

Experimental Protocol:

-

Quenching: Cool the reaction mixture to room temperature. If the reaction was performed under acidic or basic conditions, neutralize it by the slow addition of a suitable neutralizing agent (e.g., saturated sodium bicarbonate solution for acidic reactions, or dilute hydrochloric acid for basic reactions) until a neutral pH is achieved.

-

Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous phase with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane, or chloroform) three times. The choice of solvent should be based on the solubility of the desired product.

-

Washing: Combine the organic layers and wash sequentially with water and brine to remove any remaining water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Protocol for Anhydrous Reaction Mixtures

This protocol is applicable for reactions carried out in non-aqueous organic solvents.

Experimental Protocol:

-

Solvent Removal: If the reaction solvent is volatile, it can be removed under reduced pressure.

-

Aqueous Work-up: To the resulting residue, add water and an immiscible organic solvent.

-

Extraction and Washing: Follow steps 2 and 3 from the protocol for aqueous reaction mixtures to extract the product and wash the organic layer.

-

Drying and Concentration: Dry the organic phase over an anhydrous drying agent, filter, and remove the solvent in vacuo to yield the crude product.

Purification Protocols

The crude product obtained from the work-up procedures typically requires further purification to remove byproducts and unreacted starting materials. The two most common methods are recrystallization and column chromatography.

Recrystallization

Recrystallization is an effective method for purifying solid products. The selection of an appropriate solvent system is crucial for successful purification.

Experimental Protocol:

-

Solvent Selection: Test the solubility of the crude product in various solvents to find a suitable recrystallization solvent or solvent pair. An ideal solvent will dissolve the compound when hot but not at room temperature.

-

Dissolution: Dissolve the crude product in a minimal amount of the hot recrystallization solvent.

-

Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the solution can be heated for a short period.

-

Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.

-

Crystallization: Allow the hot solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

-

Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Table 1: Recrystallization Solvent Systems and Typical Recoveries

| Product Type | Recrystallization Solvent System | Typical Purity | Typical Recovery |

| N-alkyl-N'-(3-nitrophenyl)guanidines | Ethanol/Water | >98% | 75-85% |

| N-aryl-N'-(3-nitrophenyl)guanidines | Isopropanol | >99% | 80-90% |

| Protected 3-nitrophenylguanidines | Ethyl Acetate/Hexane | >97% | 70-80% |

Column Chromatography

Column chromatography is a versatile technique for purifying a wide range of compounds, including those that are oils or do not crystallize easily. Guanidine compounds, being basic, can be purified using various chromatographic techniques.[1][2][3]

3.2.1. Silica Gel Chromatography

Experimental Protocol:

-

Stationary Phase: Use standard silica gel (60 Å, 230-400 mesh) as the stationary phase.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is commonly used. A small amount of a basic modifier like triethylamine (0.1-1%) is often added to the mobile phase to prevent peak tailing of the basic guanidine products.

-

Column Packing: Pack the column with a slurry of silica gel in the mobile phase.

-

Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and load it onto the column.

-

Elution: Elute the column with the chosen mobile phase, collecting fractions.

-

Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Table 2: Typical Silica Gel Chromatography Conditions

| Product Type | Mobile Phase (v/v) | Detection | Typical Yield |

| N-alkyl-N'-(3-nitrophenyl)guanidines | Hexane:Ethyl Acetate (1:1) + 0.5% Triethylamine | UV (254 nm) | 60-70% |

| N-aryl-N'-(3-nitrophenyl)guanidines | Dichloromethane:Methanol (95:5) + 0.5% Triethylamine | UV (254 nm) | 65-75% |

| Protected 3-nitrophenylguanidines | Hexane:Ethyl Acetate (3:1) | UV (254 nm) | 70-80% |

3.2.2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

For higher purity requirements, preparative RP-HPLC can be employed. Guanidine compounds can be retained and separated using mixed-mode columns that have both reversed-phase and ion-exchange characteristics.[1]

Experimental Protocol:

-

Column: A C18 or a mixed-mode column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile or methanol containing an ion-pairing agent like trifluoroacetic acid (TFA) or formic acid is common. For basic guanidines, a buffer system (e.g., ammonium acetate or ammonium formate) can also be used.[4]

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

-

Injection and Fraction Collection: Inject the sample onto the column and collect fractions corresponding to the product peak.

-

Solvent Removal: Remove the organic solvent from the collected fractions under reduced pressure. If a non-volatile buffer was used, further purification by solid-phase extraction or another technique may be necessary to remove the buffer salts.

Table 3: Representative RP-HPLC Conditions

| Column Type | Mobile Phase A | Mobile Phase B | Gradient | Flow Rate | Detection |

| C18, 10 µm | 0.1% TFA in Water | 0.1% TFA in Acetonitrile | 10-90% B over 30 min | 20 mL/min | UV (254 nm) |

| Mixed-Mode | 10 mM Ammonium Acetate, pH 4.5 | Acetonitrile | 20-80% B over 25 min | 15 mL/min | UV (254 nm) |

Visualized Workflows

The following diagrams illustrate the logical flow of the work-up and purification processes.

Caption: General workflow for the aqueous work-up of this compound reactions.

Caption: Decision workflow for the purification of products from this compound reactions.

Concluding Remarks

The protocols provided in these application notes offer a comprehensive starting point for the successful work-up and purification of compounds derived from this compound. The choice of the specific methods and conditions should be guided by the properties of the target molecule. It is recommended to perform small-scale trials to optimize the purification strategy for each new compound. Proper analytical characterization of the final product is essential to confirm its purity and identity.

References

- 1. HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography | SIELC Technologies [sielc.com]

- 2. A new approach for trace analysis of guanidine compounds in surface water with resorcinarene-based ion chromatography columns - Analyst (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Guanidine derivatives - Chromatography Forum [chromforum.org]

Application Notes and Protocols for Solid-Phase Organic Synthesis: Guanylation of Primary Amines using N,N'-Di-Boc-N''-triflylguanidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The guanidinium group is a critical pharmacophore found in numerous biologically active molecules and peptidomimetics. Its ability to form stable hydrogen bonds, engage in charge pairing, and participate in cation-π interactions makes it a valuable functionality in drug design. Solid-phase organic synthesis (SPOS) provides an efficient platform for the construction of compound libraries incorporating this important moiety. While various reagents for the guanylation of amines on solid support have been developed, N,N'-Di-Boc-N''-triflylguanidine, also known as Goodman's reagent, has emerged as a highly effective and versatile option. It is particularly noted for its high reactivity, mild reaction conditions, and compatibility with standard Fmoc-based solid-phase peptide synthesis (SPPS) chemistry, consistently delivering excellent yields of the desired guanidinylated products.[1][2]

This document provides detailed application notes and protocols for the use of N,N'-Di-Boc-N''-triflylguanidine in the solid-phase synthesis of guanidinium-containing compounds.

Data Presentation

The following table summarizes the comparative performance of N,N'-Di-Boc-N''-triflylguanidine against other common guanidinylating reagents in the solid-phase synthesis of a model cyclic lipopeptide. The data clearly demonstrates the superior efficacy of Goodman's reagent.

| Guanidinylating Reagent | Equivalents Used | Reaction Time (h) | Yield (%) | Purity by RP-HPLC (%) | Reference |

| N,N'-Di-Boc-N''-triflylguanidine | 1.1 | 2 | >95 | Excellent | [1] |

| 1H-pyrazole-1-carboxamidine hydrochloride | 3 | 24 | Low/Incomplete | Moderate | [1] |

| N,N'-Di-Boc-thiourea + Mukaiyama's reagent | 3 | 12 | Moderate | Good | [1] |

| N,N'-Di-Boc-thiourea + N-iodosuccinimide (NIS) | 3 | 12 | Moderate | Good | [1] |

Table 1: Comparison of Guanidinylating Reagents in Solid-Phase Synthesis.

Experimental Protocols

Protocol 1: General Procedure for Solid-Phase Guanylation of a Resin-Bound Primary Amine using N,N'-Di-Boc-N''-triflylguanidine

This protocol describes the guanylation of a primary amine, such as the side chain of an ornithine residue in a peptide sequence, attached to a solid support (e.g., Rink Amide resin).

Materials:

-

Resin-bound substrate with a free primary amine

-

N,N'-Di-Boc-N''-triflylguanidine

-

Dichloromethane (DCM), anhydrous

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Dimethylformamide (DMF)

-

Methanol (MeOH)

-

Solid-phase synthesis vessel

-

Shaker or bubbler for agitation

Procedure:

-

Resin Swelling: Swell the peptidyl-resin in anhydrous DCM for 20 minutes in the solid-phase synthesis vessel. Drain the solvent.[1]

-

Reagent Solution Preparation: In a separate vial, dissolve 1.1 to 1.5 equivalents of N,N'-Di-Boc-N''-triflylguanidine in anhydrous DCM.

-

Addition of Base: Add 2 to 3 equivalents of DIPEA or TEA to the reagent solution.

-

Guanidinylation Reaction: Add the reagent solution to the swollen resin. Agitate the mixture at room temperature for 2 to 4 hours. The reaction progress can be monitored using a colorimetric test (e.g., Kaiser test) to confirm the consumption of the primary amine.

-

Washing: After the reaction is complete, drain the reaction mixture and wash the resin sequentially with DCM (3x), DMF (3x), and MeOH (3x).

-

Drying: Dry the resin under vacuum.

-

Cleavage and Deprotection: The guanidinylated product can be cleaved from the resin and the Boc protecting groups removed simultaneously using a standard cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature.

-

Product Isolation: Precipitate the cleaved product in cold diethyl ether, centrifuge, and lyophilize to obtain the crude product. Purify by preparative RP-HPLC.

Protocol 2: Synthesis of N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent)

This protocol outlines the synthesis of the guanidinylating reagent itself.

Materials:

-

N,N'-Di-Boc-guanidine

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (TEA)

-

Triflic anhydride (Tf2O)

-

2 M aqueous sodium bisulfate solution

-

Brine

-

Magnesium sulfate (MgSO4)

-

Dry ice/isopropyl alcohol bath

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottomed flask under a nitrogen atmosphere, dissolve N,N'-Di-Boc-guanidine (1.0 eq) in anhydrous DCM. Add TEA (1.2 eq).

-

Cooling: Cool the mixture to -78°C using a dry ice/isopropyl alcohol bath.[3]

-

Addition of Triflic Anhydride: Add triflic anhydride (1.2 eq) dropwise over 20 minutes, maintaining the temperature at -78°C.[3]

-

Warming and Reaction: Allow the reaction mixture to slowly warm to -20°C over 4 hours.[3]

-

Quenching: Quench the reaction by adding a 2 M aqueous sodium bisulfate solution at -20°C, ensuring the temperature does not rise above -10°C. Stir vigorously for 5 minutes.[3]

-

Extraction: Separate the layers and extract the aqueous phase with DCM (3x).

-

Washing: Combine the organic layers and wash with 2 M aqueous sodium bisulfate, followed by brine.

-

Drying and Concentration: Dry the organic layer over MgSO4, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography to afford N,N'-Di-Boc-N''-triflylguanidine as a white solid. Yields are typically in the range of 90%.[3]

Visualizations

Caption: Workflow for solid-phase guanylation.

Caption: Factors influencing solid-phase guanylation.

References

Troubleshooting & Optimization

Technical Support Center: 3-Nitrophenylguanidine Nitrate Guanidinylation

Welcome to the technical support center for guanidinylation reactions using 3-Nitrophenylguanidine Nitrate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during their experiments.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the guanidinylation of amines with this compound.

Problem 1: Low Yield of the Desired Guanidinylated Product

Possible Causes and Solutions:

| Cause | Troubleshooting Steps |

| Incomplete Reaction | - Verify Stoichiometry: Ensure the correct molar ratio of the amine substrate to this compound is used. A slight excess of the guanidinylating agent may be necessary. - Optimize Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. - Increase Temperature: If the reaction is sluggish at room temperature, gentle heating may improve the rate of conversion. However, be cautious as excessive heat can lead to degradation. |

| Degradation of Reagents | - Check Reagent Purity: Ensure the purity of both the amine substrate and the this compound. Impurities can lead to unwanted side reactions. - Use Anhydrous Conditions: Moisture can lead to the hydrolysis of the guanidinylating agent. Use anhydrous solvents and handle reagents under an inert atmosphere (e.g., nitrogen or argon). |

| Poor Solubility | - Solvent Selection: Choose a solvent in which both the amine and this compound are readily soluble. Common solvents for guanidinylation include tetrahydrofuran (THF), dichloromethane (DCM), and acetonitrile (ACN). |

| Sub-optimal pH | - Base Selection: The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the nitrate salt and facilitate the reaction. Common bases include triethylamine (TEA) or diisopropylethylamine (DIPEA). The choice and amount of base can be critical and may require optimization. |

Problem 2: Presence of Multiple Spots on TLC or Peaks in LC-MS, Indicating Side Products

Possible Side Products and Mitigation Strategies:

| Potential Side Product | Formation Mechanism | Mitigation Strategy |

| 3-Nitroaniline | This is the most common and expected side product, as the 3-nitrophenyl group acts as a leaving group during the guanidinylation reaction. | This side product is inherent to the reaction mechanism. Efficient purification methods such as column chromatography are necessary to separate it from the desired product. |

| Urea or Thiourea Derivatives | If the starting amine is contaminated with or can degrade to form isocyanates or isothiocyanates, these can react to form urea or thiourea byproducts. | Ensure the purity of the starting amine. |

| Over-guanidinylation Products | For substrates with multiple amine groups, reaction at more than one site can occur. | Use a limiting amount of the guanidinylating agent or employ protecting groups for other amine functionalities. |

| Products from Nitro Group Reduction | Depending on the reaction conditions and the presence of reducing agents (even mild ones), the nitro group on the 3-nitrophenyl moiety could potentially be reduced to an amino group or other intermediates. | Avoid harsh reaction conditions and the use of reagents that can act as reducing agents. |

| Hydrolysis Product of Guanidinylating Agent | Presence of water can lead to the hydrolysis of this compound back to guanidine and 3-nitrophenol. | Strictly maintain anhydrous reaction conditions. |

Frequently Asked Questions (FAQs)

Q1: What is the primary side product I should expect in a guanidinylation reaction with this compound?

A1: The most common and expected side product is 3-nitroaniline. This is because the 3-nitrophenyl group functions as the leaving group in the reaction as the guanidinyl moiety is transferred to the target amine.

Q2: How can I effectively remove the 3-nitroaniline side product from my reaction mixture?

A2: 3-Nitroaniline can typically be separated from the desired guanidinylated product by standard purification techniques. Flash column chromatography on silica gel is a highly effective method. The choice of eluent system will depend on the polarity of your desired product.

Q3: My guanidinylation reaction is not going to completion. What can I do?

A3: To drive the reaction to completion, you can try several strategies. First, ensure your reagents are pure and the reaction is performed under anhydrous conditions. You can also try increasing the reaction temperature moderately or extending the reaction time, while monitoring for any potential product degradation. Using a slight excess of this compound (e.g., 1.1 to 1.2 equivalents) can also help.

Q4: Can I use this compound for the guanidinylation of secondary amines?

A4: Yes, this compound can be used for the guanidinylation of both primary and secondary amines. However, secondary amines are generally less nucleophilic than primary amines, so the reaction may require longer reaction times or slightly more forcing conditions (e.g., gentle heating).

Q5: Are there any known incompatibilities with this compound?

A5: Strong reducing agents should be avoided as they could potentially reduce the nitro group on the phenyl ring, leading to undesired side products. Also, as with most guanidinylation reagents, the presence of water should be minimized to prevent hydrolysis.

Experimental Workflow & Reaction Pathway

Below is a generalized experimental protocol and a diagram illustrating the guanidinylation reaction pathway.

General Experimental Protocol for Guanidinylation

-

Reaction Setup: To a solution of the amine substrate (1.0 eq.) in an anhydrous solvent (e.g., THF, DCM), add a non-nucleophilic base (e.g., triethylamine, 1.2 eq.) under an inert atmosphere.

-

Addition of Guanidinylating Agent: Add this compound (1.1 eq.) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting amine is consumed.

-

Work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Reaction Pathway and Side Product Formation

Caption: Guanidinylation of an amine with this compound.

Technical Support Center: Synthesis of 3-Nitrophenylguanidine Nitrate

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction temperature for the synthesis of 3-Nitrophenylguanidine Nitrate.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common method for synthesizing arylguanidines, such as this compound, involves the reaction of the corresponding aromatic amine (3-nitroaniline) with a guanylating agent like cyanamide in the presence of an acid. The nitrate salt is often obtained by using nitric acid in the reaction mixture.

Q2: Why is reaction temperature a critical parameter in the synthesis of this compound?

Reaction temperature is a critical parameter that can significantly influence the reaction rate, yield, and purity of the final product. Inadequate temperature control can lead to incomplete reactions, the formation of impurities, or even decomposition of the desired product. For instance, in related syntheses of nitroguanidines, precise temperature control is crucial to prevent side reactions.

Q3: What are the potential side reactions or impurities I should be aware of when synthesizing this compound at non-optimal temperatures?

At suboptimal temperatures, you may encounter the formation of various impurities. If the temperature is too low, the reaction may be incomplete, leaving unreacted 3-nitroaniline. Conversely, excessively high temperatures can lead to the formation of undesired byproducts such as melamines, or degradation of the nitro group.

Q4: How can I monitor the progress of the reaction?

The progress of the reaction can be monitored using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These methods allow for the tracking of the consumption of the starting materials (e.g., 3-nitroaniline) and the formation of the product.

Troubleshooting Guide

| Issue | Potential Cause | Troubleshooting Steps |

| Low or No Product Yield | Reaction temperature is too low: The activation energy for the reaction is not being met, resulting in a slow or stalled reaction. | Gradually increase the reaction temperature in increments of 5-10°C and monitor the reaction progress by TLC or HPLC. For analogous arylguanidine syntheses, temperatures in the range of 60-80°C have been reported to be effective. |

| Reaction time is too short: The reaction has not been allowed to proceed to completion. | Extend the reaction time and continue to monitor the consumption of starting materials. | |

| Poor quality of reagents: Degradation or impurities in the starting materials (3-nitroaniline or cyanamide) can inhibit the reaction. | Ensure the purity of the starting materials. Use freshly opened or purified reagents if necessary. | |

| Formation of Multiple Impurities | Reaction temperature is too high: High temperatures can promote side reactions and decomposition. | Decrease the reaction temperature. For reactions involving nitro compounds, maintaining a temperature below a certain threshold is often critical. For example, in the synthesis of nitroguanidine from guanidine nitrate, the temperature is strictly controlled to not exceed 20°C during the initial addition. |

| Incorrect stoichiometry of reagents: An excess of one reactant can lead to the formation of byproducts. | Carefully control the molar ratios of the reactants. A 1:1 or slight excess of the guanylating agent is typically used. | |